3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide
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Overview
Description
3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound that features a fluorine atom, a furan ring, and a pyrazole ring
Preparation Methods
The synthesis of 3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multiple steps, including the formation of the furan and pyrazole rings, followed by their coupling with a benzamide moiety. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form corresponding furanones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient due to its unique structural properties.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom can enhance its binding affinity and selectivity towards these targets, potentially leading to desired biological effects.
Comparison with Similar Compounds
Similar compounds include other fluorinated furans and pyrazoles, such as 3-fluorofuran and 4-fluoropyrazole . These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the furan and pyrazole rings in 3-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide sets it apart from these related compounds, potentially offering distinct chemical and biological properties.
Properties
IUPAC Name |
3-fluoro-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c17-15-3-1-2-12(8-15)16(21)18-5-6-20-10-14(9-19-20)13-4-7-22-11-13/h1-4,7-11H,5-6H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGVBIKVOOVOKQG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NCCN2C=C(C=N2)C3=COC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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